

# Comparative Analysis of GA001 and Existing RP Treatments

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Compound of Interest		
Compound Name:	GA001	
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The current treatment landscape for RP is limited. For most patients, care is supportive, focusing on slowing disease progression with vitamin supplements and protecting the eyes from sunlight. The primary approved advanced therapy is Luxturna (voretigene neparvovec), a gene replacement therapy. Other investigational approaches include other mutation-specific gene therapies, cell therapies, and different forms of optogenetic therapies.

**GA001**'s key distinction is its mutation-agnostic approach, making it potentially applicable to a wider range of RP patients, particularly those in advanced stages where photoreceptor cells are already lost.[1][2][3][6] This is a significant departure from therapies like Luxturna, which are effective only for patients with mutations in both copies of the RPE65 gene, representing a small fraction of the total RP population.[1]



Feature	GA001 (GenAns Biotech)	Luxturna (Voretigene Neparvovec)	Other Investigational Gene Therapies
Mechanism of Action	Optogenetic therapy; introduces a photosensitive protein (cOpn5) into retinal ganglion cells.[1][4]	Gene replacement; delivers a functional copy of the RPE65 gene.[7][8]	Gene replacement or editing for specific mutations (e.g., USH2A, RPGR).[7]
Target Population	Advanced RP, mutation-agnostic.[1] [2][3]	RP with biallelic RPE65 mutations, typically earlier stages.[1][7]	Specific genetic subtypes of RP.[7]
Vector	Adeno-associated virus (AAV).[1][4]	Adeno-associated virus serotype 2 (AAV2).[9]	Typically AAV vectors.
Administration	Intravitreal injection.[1] [2][3]	Subretinal injection.	Varies (subretinal or intravitreal injection).
Clinical Stage	US FDA clearance for Phase II; Investigator- Initiated Trial completed.[4]	FDA and EMA approved.[8]	Various stages of clinical trials (Phase I-III).
Reported Efficacy	Improved light perception and visual acuity in an IIT; some patients regained functional vision for daily living.[1][4]	Significant improvement in night vision and ability to navigate in low light.	Varies by therapy and trial.
Adverse Events	No drug-related serious adverse events reported in the IIT.[4]	Generally well- tolerated; potential for ocular inflammation, cataracts, and increased intraocular pressure.	Varies by therapy and trial.



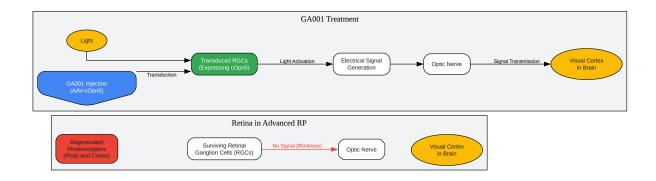
# **Experimental Protocols GA001 Investigator-Initiated Trial (IIT)**

The IIT for **GA001** was conducted at Beijing Tiantan Hospital and involved the recruitment of 15 volunteer patients with advanced RP.[1] The protocol involved a single intravitreal injection of the **GA001** drug product.[1][2][3]

- Patient Population: Patients with advanced RP, likely with severe vision loss.
- Intervention: A single injection of **GA001** into the vitreous cavity of the eye. The AAV vector carries the gene for the cOpn5 photosensitive protein to the retinal ganglion cells.
- Primary Endpoints: The primary focus of this initial trial was on the safety and tolerability of the GA001 injection.
- Secondary Endpoints: Efficacy was assessed through measures of visual function, including light perception, visual acuity (ability to see letters and patterns), and the ability to perform daily activities.[1][4] Patients were monitored over several months, with improvements noted within the first month and more significant functional gains observed between three to six months post-treatment.[1][3]

Signaling Pathways and Experimental Workflow GA001: Optogenetic Signaling Pathway



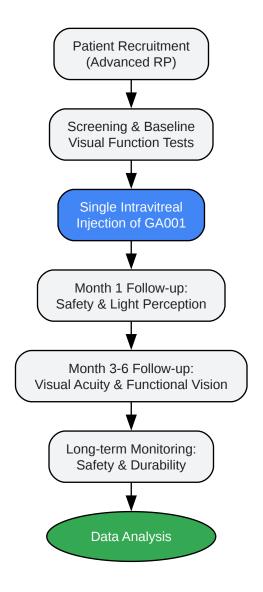


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Caption: Mechanism of action for GA001 optogenetic therapy.

### **Experimental Workflow for GA001 Clinical Trial**





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Caption: Workflow of the GA001 clinical trial.

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